molecular formula C7H8N4 B13102739 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 5595-15-3

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13102739
CAS No.: 5595-15-3
M. Wt: 148.17 g/mol
InChI Key: YPKWGJNGPQESDL-UHFFFAOYSA-N
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Description

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, oxides, and reduced derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5595-15-3

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3,(H2,8,10)

InChI Key

YPKWGJNGPQESDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NN=C(N12)N

Origin of Product

United States

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